1-(3,5-Difluorophenyl)piperazine
Overview
Description
1-(3,5-Difluorophenyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenyl group
Mechanism of Action
Mode of Action
It is known that piperazine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
Piperazine compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperazine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that piperazine compounds are generally well-tolerated in animals, with a safety margin of 3 in cats and 6 in horses . High doses can cause neurotoxic symptoms .
Metabolic Pathways
Piperazine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-difluoroaniline with piperazine. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and a base like potassium carbonate to facilitate the substitution process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)piperazine can be compared with other phenylpiperazine derivatives such as:
- 1-(2,4-Difluorophenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
Uniqueness: The unique positioning of the fluorine atoms on the phenyl ring in this compound imparts distinct chemical and biological properties compared to its analogs. This positioning can influence its reactivity, binding affinity, and overall pharmacological profile.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific domains.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSOQIHDPMMWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450855 | |
Record name | 1-(3,5-difluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180698-14-0 | |
Record name | 1-(3,5-difluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-difluorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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